molecular formula C20H28N2O2 B2497380 3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one CAS No. 1376375-34-6

3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one

Cat. No. B2497380
CAS RN: 1376375-34-6
M. Wt: 328.456
InChI Key: NXOCLIRFQLINRT-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule that contains several functional groups and rings, including a benzoxazinone ring and an azetidinone ring. Benzoxazinones are a type of heterocyclic compound that contain a benzene ring fused to an oxazine ring . Azetidinones, also known as β-lactams, are a type of four-membered lactam .


Molecular Structure Analysis

The molecular structure of your compound would be complex due to the presence of multiple rings and functional groups. The benzoxazinone and azetidinone rings would likely contribute significantly to the compound’s three-dimensional structure .


Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. For example, the presence of polar functional groups can affect a compound’s solubility in water .

Mechanism of Action

The mechanism of action of a compound depends on its intended use. For example, some benzoxazinones are used as antibacterial agents .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific structure and properties. It’s important to refer to the compound’s Material Safety Data Sheet (MSDS) for this information .

Future Directions

The future directions for research on a compound like this could include exploring its potential uses in medicine or other fields, studying its reactivity with various reagents, or investigating its physical and chemical properties in more detail .

properties

IUPAC Name

1-(2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-ylmethyl)-3,3-dimethyl-4-phenylazetidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H28N2O2/c1-20(2)18(15-8-4-3-5-9-15)22(19(20)23)14-21-12-13-24-17-11-7-6-10-16(17)21/h3-5,8-9,16-18H,6-7,10-14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXOCLIRFQLINRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(N(C1=O)CN2CCOC3C2CCCC3)C4=CC=CC=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3,3-dimethyl-1-[(octahydro-2H-1,4-benzoxazin-4-yl)methyl]-4-phenylazetidin-2-one

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